1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-methylphenyl)piperidine-3-carboxamide
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Overview
Description
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-methylphenyl)piperidine-3-carboxamide is a complex organic compound that features a brominated indoline core with additional bromophenyl and sulfonamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-methylphenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the bromination of indoline to introduce the bromine atom at the 5-position. This is followed by the acylation of the indoline nitrogen with propionyl chloride under basic conditions to form the propionylindoline intermediate. The final step involves the sulfonamidation reaction, where the propionylindoline intermediate is reacted with 4-bromobenzenesulfonyl chloride in the presence of a base to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-methylphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to convert sulfonamide groups to amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, such as azides or thiols.
Scientific Research Applications
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-methylphenyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-methylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the bromophenyl group can enhance binding affinity through hydrophobic interactions. The indoline core provides structural stability and can participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl derivatives: These compounds share the bromophenyl group and exhibit similar biological activities.
5-bromoindoline derivatives: These compounds have the same indoline core and are used in similar applications.
Uniqueness
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-methylphenyl)piperidine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both bromine atoms and the sulfonamide group enhances its reactivity and potential as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-methylphenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-15-6-4-8-17(12-15)26-23(28)16-7-5-11-27(13-16)22-21-20(24-14-25-22)18-9-2-3-10-19(18)29-21/h2-4,6,8-10,12,14,16H,5,7,11,13H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKNOOLRQPPGEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCCN(C2)C3=NC=NC4=C3OC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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